molecular formula C10H15NO5 B14753101 2,3-Dimethoxyphenol;methylcarbamic acid CAS No. 670-33-7

2,3-Dimethoxyphenol;methylcarbamic acid

Cat. No.: B14753101
CAS No.: 670-33-7
M. Wt: 229.23 g/mol
InChI Key: TXQVVIUMDVHKOH-UHFFFAOYSA-N
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Description

2,3-Dimethoxyphenol;methylcarbamic acid is an organic compound that combines the structural features of 2,3-dimethoxyphenol and methylcarbamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxyphenol can be achieved through the methylation of resorcinol (1,3-dihydroxybenzene) using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

For the preparation of methylcarbamic acid, ammonia reacts with carbon dioxide at low temperatures to form ammonium carbamate, which can then be converted to methylcarbamic acid through further reactions .

Industrial Production Methods

Industrial production of 2,3-dimethoxyphenol involves large-scale methylation processes using automated reactors to ensure consistent quality and yield. The production of methylcarbamic acid on an industrial scale involves the controlled reaction of ammonia and carbon dioxide, followed by purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxyphenol;methylcarbamic acid undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

2,3-Dimethoxyphenol;methylcarbamic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dimethoxyphenol;methylcarbamic acid involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can participate in redox reactions, while the carbamic acid moiety can interact with proteins and other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethoxyphenol: Shares the phenolic structure but lacks the carbamic acid moiety.

    Methylcarbamic Acid: Contains the carbamic acid structure but lacks the phenolic group.

    2,4-Dimethoxyphenol: Similar structure with different substitution pattern on the benzene ring.

Uniqueness

2,3-Dimethoxyphenol;methylcarbamic acid is unique due to the combination of both phenolic and carbamic acid functionalities, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its individual components .

Properties

CAS No.

670-33-7

Molecular Formula

C10H15NO5

Molecular Weight

229.23 g/mol

IUPAC Name

2,3-dimethoxyphenol;methylcarbamic acid

InChI

InChI=1S/C8H10O3.C2H5NO2/c1-10-7-5-3-4-6(9)8(7)11-2;1-3-2(4)5/h3-5,9H,1-2H3;3H,1H3,(H,4,5)

InChI Key

TXQVVIUMDVHKOH-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)O.COC1=CC=CC(=C1OC)O

Origin of Product

United States

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